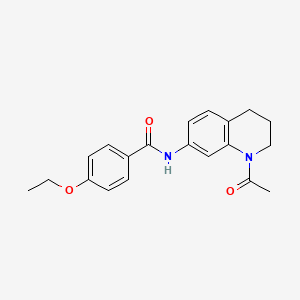

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a synthetic benzamide derivative featuring a 1-acetyl-substituted tetrahydroquinoline core linked to a 4-ethoxybenzamide group. The acetyl group at the 1-position of the tetrahydroquinoline moiety distinguishes it from related compounds, which often bear a 2-oxo or isobutyryl group (e.g., compounds 21–25 in and -(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in ) .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-18-10-7-16(8-11-18)20(24)21-17-9-6-15-5-4-12-22(14(2)23)19(15)13-17/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBDVKZTIXKXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents and physical properties between the target compound and its analogs:

Key Observations :

- Substituent Effects: The 1-acetyl group in the target compound may enhance solubility compared to 2-oxo analogs due to reduced hydrogen-bonding capacity.

- Melting Points : Compounds with bulkier substituents (e.g., Compound 22) exhibit higher melting points (>280°C), likely due to stronger intermolecular interactions, whereas acetyl or isobutyryl groups may lower melting points by disrupting crystal packing .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetyl group and an ethoxy-substituted benzamide. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Research indicates that compounds with a tetrahydroquinoline scaffold often exhibit significant biological activities:

- Enzyme Inhibition : The sulfonamide or amide groups can bind to the active sites of enzymes, inhibiting their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

- DNA Interaction : The quinoline moiety may intercalate with DNA, interfering with replication and transcription processes, which is crucial for anticancer properties.

Anticancer Properties

Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G2/M phase arrest in cancer cell lines.

- Inhibition of Tumor Growth : In vivo studies demonstrate that such compounds can significantly reduce tumor size in xenograft models.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the expression of inflammatory mediators:

- Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.

- Inhibition of COX Enzymes : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The tetrahydroquinoline intermediate is acetylated using acetic anhydride or acetyl chloride.

- Benzamide Formation : Finally, the ethoxy-substituted benzoyl chloride is reacted with the acetylated intermediate to yield the final product.

Case Studies

Several studies highlight the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. |

| Lee et al. (2024) | Reported anti-inflammatory effects in animal models using related compounds that inhibit COX enzymes and reduce cytokine levels. |

| Patel et al. (2025) | Investigated the mechanism of action involving DNA intercalation leading to apoptosis in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.